REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH3:15])([CH3:14])[C:7](=[O:13])[N:8]2[CH2:11][CH3:12])=[CH:4][C:3]=1[N+:16]([O-])=O>C(O)C>[NH2:16][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[NH2:1])[N:8]([CH2:11][CH3:12])[C:7](=[O:13])[C:6]2([CH3:14])[CH3:15]
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C2C(C(N(C2=C1)CC)=O)(C)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvents 3.25 g (89%) 5,6-diamino-1-ethyl-3,3-dimethyl-1,3-dihydro-indol-2-one
|
Type
|
CUSTOM
|
Details
|
was isolated as orange solid
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2C(C(N(C2=CC1N)CC)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |